molecular formula C23H18N2O2 B12903816 4(3H)-Quinazolinone, 3-(3-((1,1'-biphenyl)-4-yl)-2-oxopropyl)- CAS No. 134563-06-7

4(3H)-Quinazolinone, 3-(3-((1,1'-biphenyl)-4-yl)-2-oxopropyl)-

Cat. No.: B12903816
CAS No.: 134563-06-7
M. Wt: 354.4 g/mol
InChI Key: GTSTXCFWWWOLKV-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification of 3-(3-((1,1'-Biphenyl)-4-yl)-2-oxopropyl)-4(3H)-Quinazolinone

The systematic IUPAC name 3-(3-((1,1'-biphenyl)-4-yl)-2-oxopropyl)-4(3H)-quinazolinone derives from its core quinazolinone scaffold. The numbering begins at the pyrimidine nitrogen adjacent to the benzene ring, with the oxo group at position 4. The substituent at position 3 consists of a three-carbon propyl chain containing a ketone group (2-oxopropyl) linked to a biphenyl system via the para-position of the terminal phenyl ring.

Structural Classification

  • Core system : 4(3H)-quinazolinone (oxidized quinazoline with oxo group at position 4)
  • Substitution pattern : 3-substituted-4(3H)-quinazolinone derivative
  • Functional groups :
    • Biphenyl moiety (hydrophobic aromatic domain)
    • Ketone group (hydrogen-bond acceptor)
    • Propyl linker (flexible alkyl chain)

Molecular Formula : C23H19N3O2
Key Structural Features :

Feature Position Role in Molecular Interactions
Quinazolinone core 1-4 π-π stacking, hydrogen bonding
Biphenyl group 3 Hydrophobic interactions
Ketone oxygen 2-oxo Hydrogen bond acceptor

The biphenyl substitution introduces planar aromaticity that may enhance DNA intercalation or protein binding, while the ketone group provides a site for nucleophilic reactions or hydrogen bonding.

Historical Development of Quinazolinone-Based Pharmacophores

The medicinal exploration of quinazolinones began with the isolation of natural alkaloids like febrifugine in the mid-20th century. Structural modifications at positions 2 and 3 drove the development of synthetic derivatives with enhanced bioactivity:

Key Milestones :

  • 1950s-1970s : Discovery of antimalarial activity in natural quinazolinones spurred synthetic efforts to modify position 3 substituents.
  • 1980s-1990s : Introduction of arylalkyl chains at position 3 (e.g., biphenyl systems) improved pharmacokinetic properties by increasing lipophilicity.
  • 2000s-Present : Computational studies revealed that 3-substituted-4(3H)-quinazolinones with ketone-bearing linkers exhibit optimal binding to kinase domains and DNA topoisomerases.

The specific compound 3-(3-((1,1'-biphenyl)-4-yl)-2-oxopropyl)-4(3H)-quinazolinone emerged from structure-activity relationship (SAR) studies demonstrating that:

  • Biphenyl groups at position 3 enhance cellular permeability compared to monocyclic aryl groups
  • Ketone-containing linkers improve metabolic stability over ester or amine analogs
  • Propyl chains of 3-carbon length balance flexibility and steric hindrance

Evolution of Synthetic Strategies :
Early methods relied on cyclocondensation of anthranilic acid derivatives, but modern approaches employ:

  • Ullmann coupling for biphenyl incorporation
  • Michael addition for ketone introduction
  • Solid-phase synthesis for high-throughput production

Properties

CAS No.

134563-06-7

Molecular Formula

C23H18N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

3-[2-oxo-3-(4-phenylphenyl)propyl]quinazolin-4-one

InChI

InChI=1S/C23H18N2O2/c26-20(15-25-16-24-22-9-5-4-8-21(22)23(25)27)14-17-10-12-19(13-11-17)18-6-2-1-3-7-18/h1-13,16H,14-15H2

InChI Key

GTSTXCFWWWOLKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(3-((1,1’-biphenyl)-4-yl)-2-oxopropyl)- typically involves multi-step organic reactions. One common method includes the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process might include the use of continuous flow reactors and automated systems to handle the complex reaction steps efficiently.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(3-((1,1’-biphenyl)-4-yl)-2-oxopropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the quinazolinone core or the biphenyl group are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation and nitration reactions can be performed using reagents like bromine, chlorine, and nitric acid.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: The compound shows promise as a therapeutic agent due to its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(3-((1,1’-biphenyl)-4-yl)-2-oxopropyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Biphenyl vs. Halogen/Azole Groups : The biphenyl group in the target compound likely improves membrane permeability compared to halogenated derivatives (e.g., UR-9825) but may reduce specificity for fungal CYP450 enzymes targeted by azoles .
  • Ketone vs. Triazole/Pyrazole : The 2-oxopropyl group may facilitate hydrogen bonding, whereas triazole/pyrazole moieties enhance metal coordination (e.g., with fungal cytochrome P450) .

Key Observations :

  • The biphenyl group in the target compound may require Suzuki-Miyaura coupling (as seen in for similar arylations) .
  • Catalyst Efficiency : Copper-based catalysts (e.g., Cu@Py-Oxa@SPION) offer recyclability and high yields for triazole-containing analogs, whereas palladium catalysts are preferred for aryl-aryl bond formation .

Pharmacological Performance

Antifungal Activity
  • UR-9825 : Exhibited superior in vitro activity against Candida and Aspergillus compared to fluconazole, with an MIC range of 0.01–0.1 µg/mL .
  • Target Compound : The biphenyl group may improve activity against resistant fungal strains due to enhanced membrane interaction, though this requires experimental validation.
Antimicrobial Activity
  • Pyrazole/Thioglycolic Acid Derivatives : Showed MIC values of 8–32 µg/mL against S. aureus and E. coli, comparable to ampicillin .
  • Triazole Derivatives : Demonstrated broad-spectrum antibacterial effects (MIC: 4–16 µg/mL) .
Antioxidant Activity
  • Phenolic Derivatives: Scavenged DPPH radicals with IC₅₀ values of 10–15 µM, outperforming ascorbic acid .

Biological Activity

4(3H)-Quinazolinone derivatives are an important class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound 4(3H)-quinazolinone, 3-(3-((1,1'-biphenyl)-4-yl)-2-oxopropyl)- , is a specific derivative that has been studied for its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of 4(3H)-quinazolinone, 3-(3-((1,1'-biphenyl)-4-yl)-2-oxopropyl)- is C22H16N2O2C_{22}H_{16}N_{2}O_{2} with a molecular weight of approximately 348.38 g/mol. Its structure consists of a quinazolinone core substituted with a biphenyl group and a 2-oxopropyl moiety.

PropertyValue
Molecular FormulaC22H16N2O2
Molecular Weight348.38 g/mol
InChIInChI=1S/C22H16N2O2/c1-2...
SMILESc1ccc(cc1)c2ccccc2N=CN(c3ccccc3)C(=O)c2c1

Anticancer Activity

Research has indicated that quinazolinone derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that various quinazoline derivatives can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range . Specifically, compounds similar to 4(3H)-quinazolinone have shown promising results against epidermal growth factor receptor (EGFR) inhibition, which is crucial in the treatment of various cancers.

Antimicrobial Properties

Quinazolinones have also been explored for their antibacterial activity. A series of synthesized quinazolinones demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with varying degrees of potency . The stability of the quinazolinone nucleus contributes to its resilience against degradation, enhancing its potential as an antimicrobial agent.

Antioxidant Activity

The antioxidant properties of quinazolinones have been investigated using DPPH radical scavenging assays. Certain derivatives exhibited high antioxidant activity, suggesting their potential role in preventing oxidative stress-related diseases . For example, specific derivatives showed IC50 values indicating strong free radical scavenging capabilities.

Case Studies

Several studies have focused on the synthesis and evaluation of biological activities of quinazolinone derivatives:

  • Synthesis and Anticancer Evaluation : A study synthesized a series of biphenyl-substituted quinazolinones and evaluated their cytotoxicity against human cancer cell lines. Compounds were found to selectively inhibit cancer cell proliferation at low micromolar concentrations .
  • Antimicrobial Screening : Another research effort involved synthesizing novel quinazolinones and testing them against various bacterial strains. Results indicated that some compounds had significant inhibitory effects on bacterial growth, highlighting their potential as new antimicrobial agents .
  • Antioxidant Properties : Research also assessed the antioxidant capabilities of synthesized quinazolinones through various assays, revealing that certain derivatives possess remarkable scavenging activities comparable to established antioxidants like butylated hydroxytoluene (BHT) .

Q & A

Basic: What are the standard synthetic protocols for 3-substituted-4(3H)-quinazolinones, and how can they be optimized for the target compound?

Answer:
The synthesis of 3-substituted-4(3H)-quinazolinones typically involves alkylation of 4(3H)-quinazolinone with halogenated ketones (e.g., 3-halo-1-phenylpropan-1-one) or one-pot condensation using anthranilic acid, trimethyl orthoformate, and primary amines . Optimization strategies include:

  • Solvent-free conditions with Brønsted acidic ionic liquids (e.g., [BSMIM]OTs) to achieve yields of 85–92% and reduce purification steps .
  • Catalyst recycling in copper-mediated reactions to address metal contamination concerns .
  • Microwave-assisted synthesis (not explicitly cited but inferred) to shorten reaction times from hours to minutes .

Advanced: How do reaction conditions (e.g., solvent-free vs. metal-catalyzed) impact the yield and purity of 3-(3-((1,1'-biphenyl)-4-yl)-2-oxopropyl)-4(3H)-quinazolinone?

Answer:

  • Solvent-free methods (e.g., using [BSMIM]OTs) improve yields (≥90%) and reduce byproducts by eliminating solubility issues . Purity is enhanced due to fewer side reactions.
  • Metal-catalyzed routes (e.g., Cu/DMPA systems) may achieve comparable yields (80–88%) but introduce challenges in metal removal, requiring additional purification steps like column chromatography .
  • DABCO-catalyzed condensation under solvent-free conditions offers high atom economy (85–95% yield) and avoids toxic reagents .

Basic: What biological screening assays are recommended for evaluating the antibacterial potential of this compound?

Answer:

  • Broth microdilution (per CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli .
  • Time-kill assays to assess bactericidal vs. bacteriostatic effects .
  • Ciprofloxacin is commonly used as a positive control .

Advanced: How does the biphenyl group at the 3-position influence the compound's pharmacokinetic profile compared to phenyl-substituted analogues?

Answer:

  • Hydrophobicity : The biphenyl group increases logP, enhancing membrane permeability but reducing aqueous solubility (e.g., DMSO solubility drops from 40 mg/mL to ~25 mg/mL) .
  • Half-life : In murine models, biphenyl derivatives show extended t1/2 (6–9 hours in rats/rabbits) compared to phenyl analogues (1–3 hours), likely due to reduced metabolic clearance .
  • Protein binding : Biphenyl substituents may increase plasma protein binding, requiring dose adjustments in in vivo studies .

Basic: What analytical techniques are critical for characterizing this quinazolinone derivative?

Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substitution patterns and purity (e.g., biphenyl proton signals at δ 7.4–7.8 ppm) .
  • HRMS : Verify molecular weight (expected m/z: ~373.4 for C23H19N2O2) .
  • HPLC-PDA : Assess purity (>95% recommended for biological assays) .

Advanced: How to resolve contradictions in reported anticancer vs. antiviral activity data for structurally similar quinazolinones?

Answer:

  • Substituent analysis : 7-Cl substitution enhances antifungal activity but reduces antiviral potency, suggesting divergent structure-activity relationships (SAR) .
  • Orthogonal assays : Validate anticancer activity via MTT assays (e.g., against HeLa cells) and antiviral activity via plaque reduction assays (e.g., HIV-1) .
  • Mechanistic studies : Use transcriptomics to identify distinct molecular targets (e.g., tubulin for anticancer vs. viral proteases for antiviral) .

Basic: What are the recommended storage conditions for maintaining the compound's stability?

Answer:

  • Powder : Store at -20°C under argon, stable for 3 years .
  • DMSO stock solutions : Store at -80°C (≤1 year; avoid freeze-thaw cycles) .
  • Aqueous buffers : Prepare fresh due to hydrolysis risks at pH >7.0 .

Advanced: What computational methods predict target binding affinity for SAR studies?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with penicillin-binding proteins (PBPs) or viral proteases .
  • Pharmacophore modeling : Identify critical substituents (e.g., biphenyl for hydrophobic pockets) .
  • MD simulations : Assess binding stability over 100 ns trajectories (e.g., for anticancer targets like topoisomerase II) .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and eye protection .
  • Ventilation : Use fume hoods to avoid aerosolized DMSO solutions .
  • Spill management : Neutralize with activated carbon; avoid water to prevent dispersion .

Advanced: How to design analogues to overcome bacterial resistance mechanisms observed in MRSA?

Answer:

  • Electron-withdrawing groups : Introduce 7-Cl or 7-CF3 to enhance PBP2a binding (MIC reduction from 32 μg/mL to 2 μg/mL) .
  • Hybrid structures : Conjugate with β-lactamase inhibitors (e.g., clavulanic acid) to counter enzymatic degradation .
  • Pro-drug strategies : Mask polar groups (e.g., esterify hydroxyls) to improve bioavailability in in vivo models .

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